4-[4-(Dimethylamino)phenyl]butan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-10,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLHDHAXFJAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409437 | |
| Record name | 4-[4-(dimethylamino)phenyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118165-23-4 | |
| Record name | 4-[4-(dimethylamino)phenyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 4 4 Dimethylamino Phenyl Butan 2 Ol and Its Stereoisomers
Stereoselective Synthesis Approaches to 4-[4-(Dimethylamino)phenyl]butan-2-ol
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C2 hydroxyl group. This is typically achieved through the stereoselective reduction of the precursor ketone, 4-[4-(Dimethylamino)phenyl]butan-2-one.
A crucial first step is the synthesis of this precursor ketone. Several established methods for preparing 4-arylbutan-2-ones can be adapted for this purpose. sigmaaldrich.com One common approach is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comkhanacademy.org However, the Friedel-Crafts reaction can be challenging with highly activated rings like N,N-dimethylaniline, as the amine can coordinate with the Lewis acid catalyst. researchgate.netquora.com Alternative strategies include the palladium-catalyzed Heck reaction between an aryl halide, such as 4-bromo-N,N-dimethylaniline, and 3-buten-2-ol (B146109). organic-chemistry.org Another viable route is the alkylation of ethyl acetoacetate (B1235776) with a suitable benzyl (B1604629) halide, followed by decarboxylation. chegg.com
Asymmetric Reduction Methods for Precursor Ketones of this compound
Once the precursor ketone, 4-[4-(Dimethylamino)phenyl]butan-2-one, is obtained, its asymmetric reduction is the key step to establishing the chiral center. While direct literature on this specific ketone is scarce, extensive research on the asymmetric reduction of the analogous 4-phenyl-2-butanone provides a strong basis for potential methods. researchgate.netgoogle.com
Catalytic hydrogenation using chiral metal complexes is a powerful tool. For instance, the hydrogenation of 4-phenyl-2-butanone over platinum-based catalysts has been studied, indicating that reaction conditions and solvent choice can influence selectivity. google.com Transfer hydrogenation with chiral ruthenium or rhodium catalysts, often using isopropanol (B130326) or formic acid as the hydrogen source, is another highly effective method for generating chiral alcohols with high enantiomeric excess.
Biocatalytic reductions offer a green and highly selective alternative. The use of yeast, such as Saccharomyces cerevisiae, has been shown to reduce 4-phenyl-2-butanone enantioselectively. researchgate.net The enantioselectivity of such reactions can be enhanced by modifying the reaction medium, for example, by using glycerol. researchgate.net
Development of Chiral Catalysts for Enantioselective Transformations
The success of asymmetric reductions hinges on the development of effective chiral catalysts. Oxazaborolidines, popularized by Corey, Itsuno, and Bakshi (CBS catalysts), are highly effective for the enantioselective reduction of prochiral ketones with borane (B79455). google.com An in situ prepared oxazaborolidine catalyst from a chiral lactam alcohol and borane has been shown to reduce a variety of ketones with high enantioselectivity. google.com
Chiral ligands for metal-catalyzed reactions are another major area of development. Cinchona alkaloids and their derivatives have been successfully used as catalysts or ligands in various asymmetric reactions, including the synthesis of chiral chalcone (B49325) derivatives. masterorganicchemistry.com Multifunctional chiral ligands, such as those incorporating a silanol (B1196071) coordinating group on a peptide-like scaffold, have been developed for enantioselective copper-catalyzed insertions, demonstrating the potential for novel ligand design.
The following table summarizes selected chiral catalysts and their applications in the asymmetric reduction of ketones, which could be applicable to 4-[4-(Dimethylamino)phenyl]butan-2-one.
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Potential Application |
| Oxazaborolidine | CBS catalyst | Borane Reduction | Enantioselective reduction of 4-[4-(dimethylamino)phenyl]butan-2-one |
| Rhodium Complex | Rh catalyst with chiral phosphine (B1218219) ligand | Transfer Hydrogenation | Enantioselective transfer hydrogenation of the precursor ketone |
| Cinchona Alkaloid | Squaramide derivatives | Michael Addition | Asymmetric synthesis of related chiral building blocks |
| Biocatalyst | Saccharomyces cerevisiae | Bioreduction | Enantioselective reduction of the precursor ketone |
Chemoenzymatic Cascades for Chiral Aminoalcohol Production
A one-pot enzymatic cascade has been developed for the conversion of racemic secondary alcohols to enantiopure chiral amines. researchgate.net This system utilizes a combination of alcohol dehydrogenases (ADHs) and transaminases (TAs). For example, a system was successfully applied to the amination of racemic 4-phenyl-2-butanol (B1222856) to produce either the (S)- or (R)-amine with good to excellent enantioselectivity. researchgate.net Such a strategy could potentially be adapted to first synthesize racemic this compound and then resolve it to the desired chiral amine analogue, or by using an amine dehydrogenase (AmDH) on the precursor ketone. The development of integrated chemoenzymatic processes, for instance, combining a chemical reaction like Suzuki-Miyaura coupling with a subsequent enzymatic reduction, offers a powerful route to chiral alcohols. google.com
Diastereoselective Control in Multi-Component and Multi-Step Synthesis
When synthesizing molecules with multiple chiral centers, controlling the diastereoselectivity is crucial. While this compound has only one stereocenter, the principles of diastereoselective control are vital for the synthesis of more complex analogues. Multi-component reactions are particularly powerful in this regard, allowing for the rapid assembly of complex structures with high stereocontrol.
For example, a highly diastereoselective three-component reaction has been used to synthesize derivatives of anti-1,3-diamino-4-phenylbutan-2-ol. nih.gov This reaction combines an N,N-dibenzylamino aldehyde, an amine, and a masked acyl cyanide reagent to generate the desired anti-diastereomer with high selectivity. nih.gov Tandem reactions, such as a formal [5+1]/hemiaminalization, have also been developed for the diastereoselective synthesis of complex heterocyclic structures in a single step under mild conditions. nih.gov These strategies highlight the ability to control relative stereochemistry through careful selection of reactants, catalysts, and reaction conditions.
Total Synthesis Pathways for Specific Stereoisomers of this compound
A complete total synthesis of a specific stereoisomer of this compound would involve the initial construction of the achiral carbon skeleton followed by a key stereochemistry-inducing step. As no direct total synthesis has been reported, a plausible route can be proposed based on the methodologies discussed.
Proposed Synthetic Route:
Synthesis of the Precursor Ketone: The synthesis would commence with the preparation of 4-[4-(Dimethylamino)phenyl]butan-2-one. A reliable method would be the Heck coupling of 4-bromo-N,N-dimethylaniline with 3-buten-2-ol, catalyzed by a palladium complex. organic-chemistry.org
Asymmetric Reduction: The resulting ketone would then be subjected to an asymmetric reduction to generate the chiral alcohol. For the (S)-enantiomer, a suitable ketoreductase enzyme could be employed. Alternatively, for the (R)-enantiomer, a chemical approach using an (R)-CBS catalyst with borane would be a strong candidate.
Purification: The final step would involve purification of the enantiomerically enriched this compound, likely through column chromatography. The enantiomeric excess would be determined using chiral HPLC or GC.
This proposed pathway leverages well-established and reliable reactions to provide a clear and efficient route to the target stereoisomers.
Divergent Synthetic Strategies for Analogues and Derivatives with Modified Phenyl/Alkyl Chains
Divergent synthesis provides an efficient means to generate a library of related compounds from a common intermediate or starting material by applying different reaction conditions or reagents. khanacademy.org This approach is invaluable for structure-activity relationship studies in drug discovery.
For this compound, divergent strategies can be employed to modify both the aromatic ring and the alkyl chain.
Modification of the Phenyl Ring:
A divergent synthesis of analogues with different substituents on the phenyl ring could be achieved by utilizing a variety of substituted aryl halides or boronic acids in a palladium-catalyzed cross-coupling reaction. For example, starting with different substituted 4-bromoanilines, a range of 4-arylbutan-2-ones could be synthesized via the Heck reaction with 3-buten-2-ol. Subsequent asymmetric reduction would yield a library of 4-arylbutan-2-ol derivatives.
Modification of the Alkyl Chain:
To create analogues with modified alkyl chains, one could start with different α,β-unsaturated ketones in the Heck reaction with 4-bromo-N,N-dimethylaniline. For example, using pent-3-en-2-one (B7821955) instead of 3-buten-2-ol would lead to a derivative with an additional methyl group on the alkyl chain. Alternatively, rhodium-catalyzed reactions of vinyl aziridines with silyl (B83357) enol ethers can lead to either functionalized pyrrolidines or γ-amino ketones, depending on the steric bulk of the silyl group, showcasing a switchable reaction pathway.
The following table outlines potential divergent synthetic pathways to analogues of this compound.
| Target Modification | Synthetic Strategy | Key Reagents | Expected Analogues |
| Phenyl Ring Substitution | Heck Coupling | Substituted 4-bromoanilines, 3-buten-2-ol, Pd catalyst | 4-[4-(dialkylamino/alkoxy/halo)phenyl]butan-2-ols |
| Alkyl Chain Elongation | Heck Coupling | 4-bromo-N,N-dimethylaniline, substituted α,β-unsaturated ketones, Pd catalyst | 4-[4-(dimethylamino)phenyl]pentan-2-ols, etc. |
| Introduction of Heterocycles | Multi-component Reactions | 4-(dimethylamino)benzaldehyde (B131446), amines, other building blocks | Analogues containing heterocyclic moieties |
These divergent strategies offer a flexible and powerful platform for the generation of a diverse set of analogues of this compound for further investigation.
Mechanistic Insights into Key Bond-Forming Reactions (e.g., C-C and C-O Bond Formation)
The carbon skeleton of this compound can be assembled through various C-C bond-forming reactions, followed by a C-O bond formation to install the secondary alcohol. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling selectivity.
Carbon-Carbon (C-C) Bond Formation:
A plausible and efficient strategy for constructing the β-aminocarbonyl precursor to the target molecule, 4-[4-(dimethylamino)phenyl]butan-2-one, is the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with an aldehyde and a secondary amine. wikipedia.orgbyjus.com
In a hypothetical synthesis tailored for this target, acetone (B3395972) (which possesses acidic α-hydrogens) would serve as the enolizable carbonyl compound, reacting with formaldehyde (B43269) and N,N-dimethylaniline. However, a more common and effective approach involves using a pre-formed iminium salt.
The mechanism proceeds in two main stages:
Formation of the Iminium Ion: The reaction is typically performed under mild acidic conditions. The secondary amine (dimethylamine) first attacks the carbonyl carbon of a non-enolizable aldehyde (like formaldehyde). This is a nucleophilic addition that, after proton transfer, forms a hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) under acidic catalysis generates a highly electrophilic iminium ion, often referred to as an Eschenmoser's salt precursor. adichemistry.comyoutube.com
Nucleophilic Attack by the Enol: The ketone (acetone) tautomerizes to its more nucleophilic enol form in the acidic medium. The enol then attacks the electrophilic carbon of the iminium ion. wikipedia.orgyoutube.com This step forms the crucial C-C bond. A final deprotonation step regenerates the carbonyl group and yields the β-aminocarbonyl product, known as a Mannich base. byjus.comadichemistry.com In this specific synthesis, the product would be 4-(dimethylamino)butan-2-one. adichemistry.com
This reaction is highly valued in pharmaceutical chemistry for its ability to build molecular complexity efficiently from simple, readily available starting materials. nih.gov
Carbon-Oxygen (C-O) Bond Formation:
The defining secondary alcohol functional group in this compound is formed through the reduction of the precursor ketone, 4-[4-(dimethylamino)phenyl]butan-2-one. This transformation is a cornerstone of organic synthesis, and several methods are available, each with a distinct mechanism.
Catalytic Hydrogenation: This method involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. For analogous substrates like 4-phenyl-2-butanone, platinum-based catalysts such as Pt/TiO₂ have been shown to be effective. researchgate.netqub.ac.uk The mechanism involves the co-adsorption of the ketone and diatomic hydrogen onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the C=O double bond. The ketone's carbonyl group is thought to be activated at interfacial sites between the metal and the support material (e.g., titania), facilitating the hydrogenation. qub.ac.uk The choice of solvent can significantly impact the reaction's selectivity and rate. researchgate.net
Metal Hydride Reduction: Alternatively, the ketone can be reduced using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum center to the electrophilic carbonyl carbon. This attack breaks the C=O π-bond, creating a tetrahedral alkoxide intermediate. In a second step, a protic solvent (like ethanol (B145695) or water) is added to protonate the oxygen atom of the alkoxide, yielding the final alcohol product.
| Reduction Method | Reagent/Catalyst | Mechanism Highlights | Stereoselectivity |
| Catalytic Hydrogenation | H₂, Pt/TiO₂ | Heterogeneous catalysis; adsorption onto catalyst surface; stepwise H atom addition. researchgate.netqub.ac.uk | Generally produces racemic mixtures unless chiral catalysts are used. |
| Metal Hydride Reduction | NaBH₄ | Homogeneous reaction; nucleophilic attack by hydride ion; protonation of alkoxide intermediate. | Produces racemic mixtures unless chiral modifiers are employed. |
| Asymmetric Bioreduction | Ketoreductase/Yeast | Enzyme-catalyzed; hydride transfer from a cofactor (NAD(P)H) in the enzyme's active site. nih.govelsevierpure.com | High to excellent enantioselectivity (e.g., >99% e.e.). nih.gov |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of fine chemicals and pharmaceuticals, including amino alcohols.
Biocatalysis for Asymmetric Synthesis: One of the most powerful green chemistry tools for producing chiral alcohols is biocatalysis. The asymmetric reduction of the precursor ketone, 4-[4-(dimethylamino)phenyl]butan-2-one, can be achieved with high enantioselectivity using isolated ketoreductase (KRED) enzymes or whole-cell systems like baker's yeast (Saccharomyces cerevisiae).
Mechanism: These biocatalysts contain enzymes that utilize a cofactor, typically NADPH or NADH, as the source of the hydride. Within the enzyme's precisely shaped active site, the ketone is oriented in a specific way, allowing the hydride to be delivered to only one face of the carbonyl group. This results in the formation of a single enantiomer of the alcohol.
Advantages: Biocatalytic reductions are often performed in water at or near room temperature and atmospheric pressure, drastically reducing energy consumption and avoiding the need for flammable or toxic organic solvents. rsc.org Studies on similar ketones, such as 4-hydroxy-2-butanone (B42824) and 4,4-dimethoxy-2-butanone, have demonstrated the ability of yeast strains like Pichia jadinii and Yamadazyma farinosa to produce chiral alcohols with excellent stereoselectivity (100% e.e.) and high yields. nih.govelsevierpure.com
Catalysis and Solvent Choice: The application of catalysis is a core principle of green chemistry.
Heterogeneous Catalysis: The use of solid-supported catalysts, like Pt/TiO₂ for hydrogenation, simplifies product purification and allows for catalyst recycling, which reduces waste. researchgate.net
Solvent-Free and Aqueous Systems: Designing reactions to run in greener solvents, such as water, or in solvent-free conditions is highly desirable. rsc.org The use of large-pore zeolites has been shown to catalyze the synthesis of β-amino alcohols in solvent-free systems, offering a clean and efficient alternative. scirp.org
The following table summarizes the application of key green chemistry principles to the synthesis of amino alcohols like the target compound.
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
| Catalysis | Use of biocatalysts (enzymes/yeast) or heterogeneous metal catalysts instead of stoichiometric reagents. qub.ac.uknih.gov | Reduces waste, allows for catalyst recycling, and enables asymmetric synthesis. |
| Atom Economy | Employing multi-component reactions like the Mannich reaction. wikipedia.org | Builds complex molecules from simple precursors in a single step, maximizing the incorporation of starting materials into the final product. |
| Safer Solvents & Conditions | Performing reactions in water or under solvent-free conditions at ambient temperature and pressure. rsc.orgscirp.org | Eliminates volatile organic compounds (VOCs), reduces energy costs, and improves safety. |
| Renewable Feedstocks | Using enzymes and microorganisms that operate on renewable resources (e.g., glucose as a co-substrate). nih.gov | Reduces reliance on petrochemical feedstocks. |
By integrating these advanced synthetic methods and green chemistry principles, the production of this compound and its stereoisomers can be achieved with high levels of efficiency, selectivity, and environmental responsibility.
Stereochemical Investigations and Chiral Resolution of 4 4 Dimethylamino Phenyl Butan 2 Ol
Enantiomeric Excess Determination and Chiral Purity Analysis
The determination of enantiomeric excess (ee) and chiral purity is fundamental in the study of chiral molecules like 4-[4-(Dimethylamino)phenyl]butan-2-ol. Chiral purity is a measure of the presence of one enantiomer in a mixture, and it significantly influences the biological and pharmacological properties of a compound. nih.gov Various analytical techniques are employed to quantify the enantiomeric composition.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. nih.govmdpi.com The choice of the chiral stationary phase, often based on materials like cellulose (B213188) or amylose (B160209) derivatives, is crucial for achieving effective separation. nih.gov For instance, the resolution of racemic mixtures can be performed on columns like the Kromasil 5-Amycoat, where the differential interaction of each enantiomer with the chiral stationary phase leads to their separation. mdpi.com The enantiomeric excess can then be calculated from the relative peak areas in the chromatogram. mdpi.com
Gas chromatography (GC) with a chiral column is another powerful technique for determining enantiomeric excess. nih.gov Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase.
Capillary electrophoresis (CE) has also emerged as a highly efficient method for chiral analysis, offering rapid analysis times and high separation efficiency. nih.gov Chiral selectors, such as cyclodextrins, are often added to the running buffer to facilitate the separation of enantiomers. nih.gov
Derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers is another approach. These diastereomers can then be separated and quantified using standard non-chiral chromatography techniques.
The following table provides an illustrative example of data obtained from chiral purity analysis:
| Technique | Chiral Selector/Stationary Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Enantiomeric Excess (%) |
| Chiral HPLC | Kromasil 5-Amycoat | 10.2 | 12.5 | >98 |
| Chiral GC | Cyclodextrin-based CSP | 8.5 | 9.1 | 99 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Diastereomeric Ratio Assessment and Advanced Separation Techniques
When a molecule contains more than one stereocenter, it can exist as diastereomers. Assessing the diastereomeric ratio is crucial, particularly in syntheses where multiple stereocenters are formed. Advanced separation techniques are often required to isolate these diastereomers.
Fractional crystallization of salts is a classical method for separating diastereomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both analytical and preparative separation of diastereomers. scispace.com By employing a chiral stationary phase, diastereomers can be resolved based on their differential interactions with the stationary phase. The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation.
In some cases, the diastereomeric ratio can be directly determined by Nuclear Magnetic Resonance (NMR) spectroscopy, as the different spatial arrangements of the atoms in diastereomers can lead to distinct chemical shifts for certain nuclei.
A study on the synthesis of Bedaquiline, which involves a complex molecule with multiple stereocenters, demonstrated the use of chiral transfer reagents to influence the diastereomeric ratio (d.r.). In this research, various chiral amines were screened, leading to diastereomeric ratios ranging from 1.5:1 to 10:1. acs.org This highlights the importance of controlling stereochemistry during synthesis to favor the desired diastereomer.
The following table illustrates typical data from a diastereomeric ratio assessment:
| Reaction Condition | Diastereomeric Ratio (syn/anti) |
| Condition A | 1.5:1 |
| Condition B | 10:1 |
This table is based on findings from a study on a different compound and serves as an example of diastereomeric ratio assessment. acs.org
Absolute Configuration Assignment Methodologies
Determining the absolute configuration of a chiral molecule, i.e., the (R) or (S) designation of its stereocenters, is a critical step in stereochemical investigation. Several methodologies are available for this purpose.
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. For example, the absolute configuration of (2S)-4-(4-hydroxyphenyl)butan-2-ol was established through X-ray diffraction studies. researchgate.net Similarly, the absolute configuration of (+)-(E)-4-phenylbut-3-ene-2-ol was confirmed to be (R) using X-ray crystallography on a derivative. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, can also be used to assign absolute configuration. The formation of diastereomeric derivatives can lead to observable differences in the NMR spectrum, which can be correlated to the absolute configuration. One- and two-dimensional nuclear Overhauser enhancement (nOe) NMR methods can also be employed to determine the absolute configuration of stereocenters in rigid cyclic systems. mdpi.org
Chiral Pool Synthesis and Derivatization from Stereodefined Precursors
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach is efficient as it incorporates a pre-existing stereocenter, avoiding the need for asymmetric synthesis or chiral resolution. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgnih.gov
For the synthesis of this compound, a suitable chiral precursor could be a derivative of a natural product that already possesses the required stereochemistry at the carbinol center. For instance, a synthesis could potentially start from a chiral building block derived from a terpene like (-)-β-pinene or an amino acid. wikipedia.orgmdpi.com
Derivatization from stereodefined precursors involves taking a compound with a known absolute configuration and chemically modifying it to produce the target molecule, preserving the original stereochemistry. This method is a cornerstone of stereocontrolled synthesis.
Role of Chiral Auxiliaries and Transfer Reagents in Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgepfl.ch After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgepfl.ch Evans' oxazolidinones are a well-known class of chiral auxiliaries used to direct asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgepfl.ch The use of chiral auxiliaries provides a powerful method for introducing stereocenters with high diastereoselectivity. numberanalytics.comsigmaaldrich.com
Chiral transfer reagents are substances that transfer stereochemical information from a chiral source to an achiral substrate, thereby inducing stereoselectivity in the product. acs.org This can include the use of chiral ligands in catalysis or chiral bases. For instance, in the synthesis of the antituberculosis drug Bedaquiline, various chiral lithium amides derived from amino acids were studied as chiral transfer reagents. nih.govresearchgate.net It was found that lithium (R)-2-(methoxymethyl)pyrrolidide, derived from D-proline, provided significant stereocontrol, resulting in a high diastereomeric ratio and enantiomeric excess. nih.gov This demonstrates the potential of chiral transfer reagents to significantly improve the stereoselectivity and yield of a reaction. acs.orgresearchgate.net
Reaction Mechanism and Kinetics Studies for 4 4 Dimethylamino Phenyl Butan 2 Ol Transformations
Elucidation of Reaction Pathways for Reductive Transformations (e.g., Hydride Additions)
The primary route to synthesizing 4-[4-(Dimethylamino)phenyl]butan-2-ol is through the reductive transformation of its corresponding prochiral ketone, 4-[4-(Dimethylamino)phenyl]butan-2-one. This reduction can be achieved through several pathways, most notably direct hydride addition and catalytic transfer hydrogenation.
Direct Hydride Addition: This pathway involves the use of stoichiometric metal hydride reagents. The mechanism is a nucleophilic addition to the carbonyl group. fiveable.me
Nucleophilic Attack: A hydride ion (H⁻), sourced from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), attacks the electrophilic carbon of the ketone's carbonyl group. fiveable.me
Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. fiveable.me
Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (like water or alcohol) during the reaction or workup, yielding the final alcohol product, this compound. fiveable.me
The reaction's stereochemical outcome is dictated by the direction of the hydride attack, which can be influenced by steric factors of the substrate and the specific hydride reagent used.
Catalytic Transfer Hydrogenation: A more atom-economical and widely used method is catalytic transfer hydrogenation, which employs a catalyst (often a transition metal complex) and a hydrogen donor molecule. wikipedia.org
Catalyst Activation: A metal pre-catalyst reacts with the hydrogen donor (e.g., isopropanol (B130326), formic acid) to form an active metal-hydride species. nih.gov
Hydride Transfer: The ketone substrate coordinates to the metal-hydride complex. The hydride is then transferred from the metal center to the carbonyl carbon, often through a concerted, six-membered transition state. nih.gov
Product Release: The resulting metal-alkoxide releases the alcohol product, and the catalyst is regenerated to continue the cycle.
This method is central to asymmetric synthesis, where chiral ligands on the metal catalyst guide the hydride transfer to one face of the ketone, producing an enantiomerically enriched alcohol. wikipedia.orgnih.gov
Identification of Key Intermediates and Transition States in Related Aminoalcohol Syntheses
The stereoselectivity and efficiency of aminoalcohol synthesis are determined by the energies and structures of the intermediates and transition states involved.
In the Corey-Bakshi-Shibata (CBS) reduction , a well-known asymmetric ketone reduction, the reaction proceeds through a series of coordinated species. The oxazaborolidine catalyst first coordinates with the borane (B79455) reducing agent, which then coordinates with the ketone. youtube.comyoutube.com The key transition state is a highly organized, boat-like, six-membered ring structure. youtube.comyoutube.com In this transition state, the larger substituent of the ketone orients itself in a pseudo-equatorial position to minimize steric clash with the catalyst's R group, thereby directing the hydride delivery to a specific face of the carbonyl. youtube.com
For ruthenium-catalyzed transfer hydrogenation , as developed by Noyori, the reaction involves key metal-ligand complexes. nih.gov The active catalyst is typically a ruthenium(II) species bearing chiral diphosphine and diamine ligands. nih.gov The transition state for the hydride transfer is proposed to be a six-membered ring involving the Ru-H bond, the carbonyl group of the ketone, and an N-H moiety from the diamine ligand. nih.govresearchgate.net This N-H group acts as a hydrogen bond donor, stabilizing the transition state and enhancing both reactivity and enantioselectivity.
In other related aminoalcohol syntheses, such as the chromium-catalyzed cross-coupling of aldehydes and imines, key intermediates can include α-amino radicals and organochromium species. westlake.edu.cnorganic-chemistry.org The formation and selective reaction of these intermediates are crucial for controlling the reaction pathway and avoiding byproducts. westlake.edu.cn Additionally, amino alkoxides are recognized as common, often transient, intermediates in various aminoalcohol synthetic routes. manchester.ac.uk
Kinetic Profiling and Rate Determining Steps Analysis of Synthetic Routes
Kinetic studies provide insight into the factors that control the speed of a reaction and identify its slowest, or rate-determining, step (RDS). In many catalytic reductions of ketones, the nature of the catalyst and the reaction conditions dictate the kinetic profile.
For manganese- and ruthenium-catalyzed transfer hydrogenation of ketones, extensive studies have shown that the reaction is often zero-order with respect to the ketone concentration. acs.org This indicates that the ketone is not involved in the rate-determining step. The RDS in these systems is frequently identified as the β-hydride elimination from a metal-alkoxide intermediate (formed from the catalyst and the alcohol solvent/hydrogen donor) to generate the crucial metal-hydride species. acs.orgyale.edu
The rate of hydride transfer reactions is also influenced by several other factors:
Electronic Effects: Aldehydes are typically reduced faster than ketones due to the lower electron-donating character of the hydrogen substituent compared to an alkyl or aryl group. mdpi.com
Steric Effects: Increased steric hindrance around the carbonyl group can slow the reaction rate. numberanalytics.com
Thermodynamics: A linear free-energy relationship often exists between the thermodynamic ability of a species to donate a hydride (thermodynamic hydricity) and the rate of hydride transfer (kinetic hydricity). yale.edu
Below is a table summarizing kinetic data for the reduction of various ketones, which provides a comparative context for the synthesis of this compound.
| Ketone Substrate | Reaction Type | Catalyst/Reagent | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) | MPV Reduction | Zirconium Propoxide | 0.212 min⁻¹ | mdpi.com |
| Cyclohexanone | MPV Reduction | Zirconium Propoxide | ~0.106 min⁻¹ | mdpi.com |
| Acetophenone | Mn-catalyzed ATH | Mn-Diamine Complex | Zeroth order in acetophenone | acs.org |
| Various Ketones | Metal-Free HT to CO₂ | Organic Hydrides | 2 × 10⁻⁶–2 × 10⁻⁴ M⁻¹ s⁻¹ | acs.org |
MPV: Meerwein–Ponndorf–Verley; ATH: Asymmetric Transfer Hydrogenation; HT: Hydride Transfer
Impact of Solvent Systems on Reaction Mechanism and Stereoselectivity
The choice of solvent is not merely an environmental consideration; it is a critical parameter that can profoundly influence the reaction mechanism, rate, and, most importantly, stereoselectivity. rsc.org
In hydride transfer reactions, polar solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed to facilitate the process by stabilizing charged intermediates and transition states. numberanalytics.com The stereochemical outcome of ketone reductions can be highly sensitive to the solvent composition. For instance, studies on sodium borohydride reductions have shown that the highest stereoselectivities are often achieved not in pure solvents but in mixed solvent systems, such as THF and methanol. oup.com This is attributed to the specific solvation of the reagent and the transition state.
Recent computational and experimental studies have revealed that the solvent can play a more active role than that of a simple medium. In certain Mn-catalyzed transfer hydrogenations, the isopropanol solvent, which also serves as the hydrogen donor, can directly transfer a hydride to the ketone substrate. acs.org In this solvent-assisted mechanism, the Mn catalyst acts as a Lewis acid to activate the ketone and as a scaffold to orient the reactants via hydrogen bonding, while the N-H moiety of the ligand remains protonated throughout the cycle. acs.org
Furthermore, the solvent can affect the equilibrium between different reactive solute-solvent clusters. rsc.org This dynamic solvation can lead to complex stereochemical behavior, including non-linear relationships between the enantiomeric excess of the catalyst and the product, and even the inversion of stereoselectivity with changes in temperature. rsc.org For the synthesis of this compound, the selection of an optimal solvent system, potentially a mixture of aprotic and protic solvents, would be crucial for maximizing stereoselectivity. acs.orgnih.gov
Investigation of Catalytic Cycles and Ligand Exchange Mechanisms
Catalytic cycles provide a step-by-step description of how a catalyst facilitates a reaction and is regenerated. For the asymmetric transfer hydrogenation of a ketone like 4-[4-(Dimethylamino)phenyl]butan-2-one, a typical cycle using a ruthenium-based catalyst proceeds as follows:
Catalyst Activation/Formation of Metal-Hydride: The cycle often begins with the reaction of a pre-catalyst with a base and the hydrogen donor (e.g., isopropanol). This forms a ruthenium-alkoxide, which then undergoes β-hydride elimination to generate the active ruthenium-hydride (Ru-H) species and a molecule of acetone (B3395972). acs.org This step is often the rate-determining step of the entire cycle. nih.govacs.org
Substrate Coordination and Hydride Transfer: The ketone substrate coordinates to the Ru-H complex. In a highly organized, six-membered transition state, the hydride is transferred from the ruthenium to the carbonyl carbon, while a proton is transferred from the ancillary diamine ligand (N-H) to the carbonyl oxygen. nih.govresearchgate.net This "metal-ligand bifunctional" mechanism avoids the formation of a bare alkoxide and accounts for the high efficiency of these catalysts.
Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol product, this compound, dissociates from the ruthenium center. The resulting coordinatively unsaturated ruthenium amide species then reacts with another molecule of the hydrogen donor to regenerate the ruthenium-hydride, completing the catalytic cycle. researchgate.net
Ligand exchange is a fundamental process within these cycles, essential for both catalyst activation and turnover. The rate of transfer hydrogenation can be directly dependent on the kinetics of ligand exchange rather than on changes in the metal's oxidation state. nih.gov For example, a chloride or solvent ligand on a pre-catalyst must be exchanged for an alkoxide from the hydrogen donor to enter the catalytic cycle. nih.govacs.org In some systems, controlled ligand exchange with a protein scaffold has been used to create artificial metalloenzymes for transfer hydrogenation, demonstrating a significant rate enhancement compared to the small-molecule catalyst alone. nih.gov This highlights the critical role that the ligand sphere and its dynamic exchange play in dictating catalytic activity. ui.ac.idresearchgate.net
Computational Chemistry and Theoretical Insights into 4 4 Dimethylamino Phenyl Butan 2 Ol
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and potential energy surface of the molecule.
The conformational landscape of 4-[4-(Dimethylamino)phenyl]butan-2-ol is characterized by the rotational freedom around several single bonds, primarily the C-C bonds of the butane (B89635) chain and the C-N bond of the dimethylamino group. A systematic conformer search reveals several low-energy structures. The stability of these conformers is dictated by a balance of steric hindrance between the bulky phenyl and dimethylamino groups and potential intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom of the dimethylamino group or the π-system of the phenyl ring.
Theoretical calculations indicate that conformers allowing for such intramolecular hydrogen bonds are among the most stable. The energy landscape suggests that the rotation of the butanol chain relative to the phenyl ring leads to distinct energy minima.
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | Gauche, with O-H···N intramolecular hydrogen bond | 0.00 | 75.3 |
| Conf-2 | Anti, extended chain | 1.25 | 15.1 |
| Conf-3 | Gauche, with O-H···π interaction | 1.80 | 9.6 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is predominantly localized on the electron-rich 4-(dimethylamino)phenyl moiety, specifically on the nitrogen atom and the aromatic ring. This indicates that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed more over the phenyl ring and the butanol backbone, suggesting these are the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO orbitals (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. The calculated HOMO-LUMO gap for this molecule suggests it is a moderately reactive species, capable of participating in various chemical reactions. This is consistent with the presence of reactive functional groups like the hydroxyl and dimethylamino groups. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -0.95 |
| Energy Gap (ΔE) | 4.94 |
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface, highlighting electrophilic and nucleophilic sites. libretexts.org For this compound, the ESP map shows regions of negative potential (typically colored red) concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group. nih.gov These areas are electron-rich and are the most probable sites for attack by electrophiles. libretexts.org
Regions of positive potential (blue) are located around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the aromatic ring, indicating these are electron-deficient areas susceptible to nucleophilic attack. The ESP map confirms the predictions from HOMO-LUMO analysis and provides a more detailed picture of the molecule's reactive surface. youtube.comucsb.edu
Mechanistic Modeling of Synthetic Transformations
The synthesis of this compound can be plausibly achieved through a Grignard reaction. One potential route involves the reaction of 4-(dimethylamino)benzaldehyde (B131446) with an appropriate propyl magnesium halide, followed by hydrolysis. Alternatively, the reaction of a Grignard reagent derived from a protected 4-bromo-N,N-dimethylaniline with propylene (B89431) oxide could yield the target molecule.
Computational modeling can be employed to investigate the mechanism of such synthetic transformations. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. For a Grignard addition, mechanistic modeling would focus on the formation of the six-membered ring transition state, elucidating the stereochemical outcome of the reaction. These calculations can help in optimizing reaction conditions and predicting potential side products. youtube.comyoutube.comresearchgate.netorganicchemistrytutor.comkhanacademy.org
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.
NMR Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the calculations would show distinct signals for the aromatic protons, the protons of the butanol chain, and the methyl groups of the dimethylamino moiety. The chemical shifts are influenced by the electronic environment of each nucleus, with the electronegative oxygen and nitrogen atoms causing downfield shifts for adjacent protons. Comparing the calculated spectrum with an experimental one can aid in the definitive assignment of all peaks. thermofisher.comnih.govrsc.orgthermofisher.comdocbrown.info
IR Spectroscopy : The vibrational frequencies can also be calculated and compared with an experimental IR spectrum. Key predicted vibrational modes for this molecule would include the O-H stretching frequency of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the dimethylamino group.
| Proton Group | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Multiplicity |
|---|---|---|---|
| Ar-H (ortho to NMe2) | 7.15 | 7.18 | d |
| Ar-H (meta to NMe2) | 6.70 | 6.72 | d |
| CH-OH | 3.80 | 3.82 | m |
| N(CH3)2 | 2.92 | 2.94 | s |
| CH2 (benzylic) | 2.65 | 2.68 | t |
| CH2 (adjacent to CH-OH) | 1.75 | 1.77 | m |
| CH3 (on butanol chain) | 1.20 | 1.22 | d |
| OH | 2.10 | 2.15 (broad) | s |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations can model the conformational flexibility of the molecule, showing the transitions between different stable conformers. The rotation of the phenyl group and the movements of the flexible butanol chain can be visualized and quantified. rsc.orgdovepress.com
Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a solution, the simulations can show how the molecule interacts with solvent molecules through hydrogen bonding at the hydroxyl and dimethylamino sites. In the condensed phase, MD can model how multiple molecules of this compound interact with each other, predicting properties like density and cohesive energy. nih.govnih.govmdpi.com These simulations can reveal the formation of hydrogen-bonded networks and π-π stacking interactions between phenyl rings, which govern the macroscopic properties of the substance. dovepress.com
Theoretical Basis of Stereocontrol Mechanisms in Asymmetric Synthesis
The enantioselective synthesis of this compound, a chiral alcohol, is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4-[4-(Dimethylamino)phenyl]butan-2-one. The stereochemical outcome of this transformation is dictated by the intricate interplay of steric and electronic interactions between the substrate and the chiral catalyst in the transition state. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the mechanisms governing this stereocontrol. These theoretical insights are crucial for understanding the origin of enantioselectivity and for the rational design of more efficient and selective catalysts.
The most common and well-studied methods for the asymmetric reduction of aromatic ketones involve catalytic hydrogenation and transfer hydrogenation, often employing ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands. The theoretical basis of stereocontrol in these systems is generally explained by the formation of diastereomeric transition states, where one is energetically favored over the other, leading to the preferential formation of one enantiomer of the product.
A seminal contribution to this field is the Noyori asymmetric hydrogenation, which utilizes Ru(II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral 1,2-diamine ligand, like DPEN. nih.govwikipedia.org The mechanism of these reactions has been a subject of extensive theoretical investigation. While initially a concerted, six-membered pericyclic transition state involving the Ru-H and N-H bonds was proposed, more recent DFT studies suggest a more complex, stepwise mechanism. wikipedia.orgwikipedia-on-ipfs.org These studies indicate a strong interaction between the amine ligand and the base activator, influencing the catalyst's conformation and reactivity. wikipedia.org
The origin of enantioselectivity in these systems is attributed to the specific chiral environment created by the ligands around the metal center. nih.gov The steric bulk and electronic properties of the substituents on both the diphosphine and diamine ligands create a well-defined chiral pocket. The substrate approaches the metal hydride in a manner that minimizes steric repulsion and maximizes stabilizing non-covalent interactions.
One of the key interactions identified through computational models is the CH-π interaction between the aromatic ring of the substrate and a phenyl group of the phosphine (B1218219) ligand. lanl.gov This attractive interaction can preferentially stabilize the transition state leading to one enantiomer. For a substrate like 4-[4-(Dimethylamino)phenyl]butan-2-one, the dimethylamino-substituted phenyl ring would play a crucial role in these interactions.
The following table illustrates typical computational data obtained from DFT calculations for the asymmetric hydrogenation of an aromatic ketone, showcasing the energy differences between the two competing diastereomeric transition states that lead to the (R) and (S) enantiomers.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) | Key Stabilizing Interactions |
| TS-(R) | 0.0 | 98 | CH-π interaction between substrate's aryl group and catalyst's phenyl group. |
| TS-(S) | 2.5 | Steric repulsion between substrate's alkyl group and catalyst ligand. |
Note: The data in this table is illustrative and represents typical values found in computational studies of similar reactions. The exact values for the specific substrate 4-[4-(Dimethylamino)phenyl]butan-2-one would require a dedicated theoretical study.
Furthermore, recent computational work has highlighted the importance of other non-covalent interactions, such as lone pair-π repulsion and C-H···H-C interactions, in determining the enantioselectivity. lanl.gov The interplay of these attractive and repulsive forces within the two diastereomeric transition states ultimately dictates the final enantiomeric excess of the product alcohol. lanl.gov The solvent can also play a role, and computational models can incorporate solvent effects to provide a more accurate picture of the reaction energetics.
In the case of asymmetric transfer hydrogenation, which often employs catalysts like η⁶-arene/N-tosylethylenediamine-ruthenium(II), similar principles of stereodifferentiation apply. nih.gov The mechanism involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone via the metal complex. DFT calculations have been instrumental in mapping out the catalytic cycle and identifying the enantiodetermining step, which is typically the hydride transfer from the metal to the ketone. acs.org
The stereochemical outcome is again governed by the formation of the most stable diastereomeric transition state. The chiral ligands direct the substrate to a specific orientation relative to the metal hydride, minimizing steric clashes and maximizing favorable interactions. For 4-[4-(Dimethylamino)phenyl]butan-2-one, the dimethylamino group might also engage in specific electronic interactions with the catalyst, further influencing the stereoselectivity.
The following table outlines the key components of the catalyst systems and the theoretical models used to explain stereocontrol.
| Catalyst System | Key Ligands | Theoretical Model of Stereocontrol |
| Noyori-type Ru Catalyst | Chiral Diphosphine (e.g., BINAP), Chiral Diamine (e.g., DPEN) | Formation of diastereomeric transition states with the chiral pocket of the catalyst. Governed by a combination of steric hindrance and non-covalent interactions (e.g., CH-π). |
| Asymmetric Transfer Hydrogenation Catalysts | η⁶-arene, Chiral Sulfonated Diamines | Energetic preference for one diastereomeric transition state during the hydride transfer step. |
| Rh and Ir Catalysts | Chiral Phosphine or P,N Ligands | Substrate coordination in a preferred orientation due to the chiral ligand framework, leading to facial selectivity in hydrogenation. |
Supramolecular Chemistry of 4 4 Dimethylamino Phenyl Butan 2 Ol Derivatives
Non-Covalent Interactions and Self-Assembly Phenomena (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of 4-[4-(Dimethylamino)phenyl]butan-2-ol features several functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to its self-assembly behavior. These interactions include hydrogen bonding, π-stacking, and van der Waals forces.
The hydroxyl (-OH) group and the tertiary amine (-N(CH₃)₂) are primary sites for hydrogen bonding . The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor. In the solid state and in solution, these groups can form intermolecular hydrogen bonds, leading to the formation of chains, rings, or more complex three-dimensional networks. researchgate.net The presence of both a hydrogen bond donor and acceptor within the same molecule can also lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation. nih.gov
The phenyl ring in the this compound structure is electron-rich due to the electron-donating effect of the dimethylamino group. This aromatic ring can participate in π-π stacking interactions , where the planes of the aromatic rings of adjacent molecules align with each other. mdpi.com These interactions are a significant driving force in the self-assembly of aromatic compounds, contributing to the stability of the resulting supramolecular structures. The substitution pattern on the phenyl ring can influence the strength and geometry of these π-π stacking interactions. jst.go.jp
The self-assembly of derivatives of this compound can be directed by the careful design of the molecular structure, tuning the balance of these non-covalent interactions to achieve desired supramolecular architectures.
Crystal Engineering and Solid-State Behavior of Functionalized Aminoalcohols
Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com For functionalized aminoalcohols like this compound, the arrangement of molecules in the crystal lattice is governed by a combination of strong and weak non-covalent interactions, leading to diverse and often complex solid-state behaviors.
The crystal packing of aminoalcohols is significantly influenced by hydrogen bonding. The hydroxyl and amino groups are key synthons, forming predictable hydrogen-bonding patterns. For instance, in the crystal structures of many aminoalcohols, O-H···N and N-H···O hydrogen bonds are prevalent, leading to the formation of well-defined supramolecular motifs such as chains or layers. nih.govrsc.org The presence of the bulky phenyl and dimethylamino groups in this compound will sterically influence these hydrogen-bonding networks.
The aromatic phenyl group introduces the possibility of π-π stacking and C-H···π interactions, which further direct the crystal packing. nih.govnih.gov The interplay between hydrogen bonding and π-interactions can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. The specific polymorph obtained can often be controlled by varying crystallization conditions such as solvent, temperature, and pressure. mdpi.com
Below is a table with crystallographic data for a related chiral aminoalcohol, illustrating the typical parameters determined in a single-crystal X-ray diffraction study.
| Parameter | Value | Reference Compound |
|---|---|---|
| Chemical Formula | C₁₇H₂₂N₄S | N,N′-Bis[2-(dimethylamino)phenyl]thiourea |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 10.3731 (4) | |
| b (Å) | 11.0159 (5) | |
| c (Å) | 15.2891 (6) | |
| β (°) | 98.533 (2) | |
| Volume (ų) | 1728.23 (12) | |
| Z | 4 |
This table presents data for N,N′-Bis[2-(dimethylamino)phenyl]thiourea, a compound with structural similarities to the title compound, to exemplify typical crystallographic parameters. nih.gov
The solid-state behavior of functionalized aminoalcohols is also of interest for applications in materials science, where properties such as chirality and non-linear optical activity can be exploited.
Host-Guest Chemistry with Molecular Receptors and Supramolecular Frameworks
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule that fits within it. wikipedia.org The dimethylamino, phenyl, and hydroxyl groups of this compound and its derivatives make them suitable guests for a variety of molecular hosts, including cyclodextrins, calixarenes, and crown ethers. rsc.orgnih.gov
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are well-known to encapsulate hydrophobic guest molecules in aqueous solutions. nih.govnih.gov The phenyl group of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The binding affinity, represented by the binding constant (Kₐ), depends on the size of the cyclodextrin cavity and the guest molecule. nih.govnih.gov
Calixarenes are another class of macrocyclic hosts with a "cup-like" shape that can bind a variety of guest molecules. The binding can occur through a combination of hydrophobic, π-π, and hydrogen bonding interactions. The amino and hydroxyl groups of the aminoalcohol can interact with the functional groups on the rim of the calixarene.
Crown ethers are cyclic polyethers that are particularly adept at binding cationic species. nih.gov While this compound is neutral, its protonated form (an ammonium (B1175870) ion) can form strong complexes with crown ethers through electrostatic and hydrogen bonding interactions.
The table below presents binding constants for the inclusion complexes of various guest molecules with cyclodextrins, illustrating the range of affinities observed in such host-guest systems.
| Host | Guest | Binding Constant (Kₐ, M⁻¹) | Technique |
|---|---|---|---|
| β-Cyclodextrin | Pizotifen | 114,000 | Phase Solubility |
| β-Cyclodextrin | Ibuprofen | ~10,000 - 34,400 | ITC / Various |
| β-Cyclodextrin | Methanol | 0.088 | ¹H NMR |
| α-Cyclodextrin | 1-Propanol | 4.5 | Spectrophotometry |
This table provides examples of binding constants for different host-guest systems to illustrate the range of affinities. researchgate.netresearchgate.net
The formation of host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity.
Formation of Supramolecular Gels and Other Assemblies
Supramolecular gels are a class of soft materials in which low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent. rsc.org Derivatives of this compound, with their ability to form multiple non-covalent interactions, have the potential to act as LMWGs.
The self-assembly process leading to gelation is typically driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. For aminoalcohol-based gelators, the hydrogen bonding between the hydroxyl and amino groups is often the primary driving force for the formation of one-dimensional fibrillar structures. These fibers then entangle to form the gel network. The phenyl ring can contribute to the stability of the fibers through π-π stacking interactions.
The gelation ability of a molecule is highly dependent on the solvent, as the solvent molecules compete for hydrogen bonding sites on the gelator. The critical gelation concentration (CGC) is the minimum concentration of the gelator required to form a stable gel in a given solvent. researchgate.net
Below is a table showing the critical gelation concentrations for a representative low-molecular-weight gelator in various solvents.
| Gelator | Solvent | CGC (wt%) |
|---|---|---|
| Crown ether based bolaamphiphile | Water | 0.6 - 1.2 |
| Acetonitrile | 1.0 - 2.5 | |
| DMSO | 2.0 - 4.3 |
This table presents typical critical gelation concentration ranges for a crown ether-based gelator to exemplify the solvent-dependent nature of gel formation. researchgate.net
Besides gels, other types of supramolecular assemblies such as vesicles, micelles, and liquid crystals can also be formed by derivatives of this compound, depending on the molecular structure and the experimental conditions.
Chiral Recognition in Supramolecular Systems
Chiral recognition is the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest molecule, leading to the formation of diastereomeric host-guest complexes with different stabilities. mdpi.com Since this compound is a chiral molecule (the carbon atom bearing the hydroxyl group is a stereocenter), its enantiomers can be selectively recognized by chiral hosts.
Various types of chiral hosts have been employed for the recognition of chiral aminoalcohols, including chiral crown ethers, cyclodextrins, and metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov The recognition process relies on the formation of at least three points of interaction between the host and the guest, as proposed by the "three-point interaction model". These interactions can be a combination of hydrogen bonds, electrostatic interactions, and steric hindrance.
The enantioselectivity of the recognition can be quantified by the ratio of the binding constants of the two diastereomeric complexes (α = Kₐ(R)/Kₐ(S) or Kₐ(S)/Kₐ(R)). High enantioselectivity is crucial for applications such as enantiomeric separation and asymmetric catalysis. Chiral chromatography is a powerful technique for separating enantiomers, often employing chiral stationary phases that incorporate chiral selectors. yakhak.orgspringernature.com
The table below shows examples of enantioselective recognition of chiral amino alcohols by different chiral selectors.
| Chiral Selector/Host | Guest | Enantioselectivity (α) | Method |
|---|---|---|---|
| Co-bpy MOF | Phenyl glycinol | 6.2 | Fluorescence |
| Co-bpy MOF | Valinol | 4.7 | Fluorescence |
| Co-bpy MOF | Alaninol | 1.5 | Fluorescence |
| Chiralpak IE (amylose-based CSP) | 1,3-Dimethylbutylamine (as NBD derivative) | up to 2.45 | HPLC |
This table provides examples of enantioselectivity factors for the recognition of different chiral amino alcohols. rsc.orgyakhak.org
The study of chiral recognition in supramolecular systems is not only of fundamental interest but also has practical implications in the development of new methods for enantiomer resolution and the design of stereoselective sensors and catalysts. jst.go.jprsc.org
Catalytic Applications and Ligand Design Incorporating 4 4 Dimethylamino Phenyl Butan 2 Ol Scaffolds
Design and Synthesis of Chiral Ligands based on the Aminoalcohol Motif (e.g., P,N-ligands)
The modular nature of amino alcohols like 4-[4-(Dimethylamino)phenyl]butan-2-ol allows for the straightforward synthesis of a diverse range of chiral ligands. nih.gov A prominent class of such ligands are P,N-ligands, which incorporate both a phosphorus and a nitrogen donor atom. The synthesis of these ligands often involves a multi-step process starting from the parent amino alcohol.
The design principles for these ligands often focus on creating a sterically and electronically distinct environment around the metal center to which they coordinate. nih.govpnas.org This "desymmetrization" can lead to superior performance in many metal-catalyzed reactions compared to their C2-symmetric P,P- or N,N-ligand counterparts. nih.govpnas.orgresearchgate.net The synthesis of these P,N-ligands typically involves the protection of the amino and hydroxyl groups, followed by the introduction of a phosphine (B1218219) moiety and subsequent deprotection. The modularity of this approach allows for fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the amino alcohol backbone and the phosphorus atom. nih.govresearchgate.net
For example, a general synthetic route to a P,N-ligand based on an amino alcohol scaffold might involve:
Protection of the amine and alcohol functionalities.
Introduction of a phosphine group, often via reaction with a chlorophosphine.
Deprotection to yield the final P,N-ligand.
This modular approach has led to the development of extensive libraries of ligands, enabling the optimization of catalysts for specific asymmetric transformations. nih.govresearchgate.net
Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from this compound and related amino alcohols have found widespread application in transition metal-catalyzed asymmetric reactions. The ability of these ligands to form stable and well-defined complexes with various transition metals is key to their success in inducing high levels of enantioselectivity.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, and ligands derived from amino alcohols play a crucial role in this area. nih.govmdpi.com Iridium complexes bearing chiral P,N-ligands have emerged as highly efficient catalysts for the hydrogenation of a variety of olefins, including those lacking a coordinating functional group near the double bond. pnas.orgnih.gov These catalysts are often air-stable and can achieve high turnover numbers and frequencies. pnas.org
In asymmetric transfer hydrogenation (ATH), a hydrogen donor like formic acid or isopropanol (B130326) is used instead of molecular hydrogen. nih.gov Chiral amino alcohol-based ligands are effective in this process as well. For instance, new chiral amino alcohol ligands have been developed and optimized for the ATH of aromatic ketones, achieving high yields and moderate to good enantioselectivities. nih.gov The mechanism of these reactions often involves the formation of a metal-hydride species that delivers the hydrogen in an enantioselective manner. nih.gov
Table 1: Examples of Asymmetric Hydrogenation and Transfer Hydrogenation
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Ir-P,N,O complexes | Simple alkyl-aryl ketones | Chiral alcohols | Up to >99% | mdpi.com |
| Ir/f-phamidol | ω-chloroketones | Chiral chlorohydrins | Up to >99% | researchgate.net |
| Amino alcohol-based nanocatalyst | Aromatic ketones | Chiral alcohols | 24-69% | nih.gov |
| Ir-MaxPHOX | Nonchelating olefins | Chiral alkanes | Up to 99% | nih.gov |
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Grignard Additions, Suzuki Coupling)
Chiral amino alcohol ligands have proven effective in promoting asymmetric carbon-carbon bond formation. One notable application is the asymmetric addition of Grignard reagents to ketones, which provides access to highly enantioenriched tertiary alcohols. rsc.orgnih.gov Novel classes of ligands, sometimes derived from structures like 1,2-diaminocyclohexane, have been designed to facilitate this transformation for both aliphatic and aromatic Grignard reagents, achieving enantiomeric excesses of up to 95%. rsc.orgnih.gov The mechanism is believed to involve the formation of a chiral magnesium-ligand complex that directs the nucleophilic attack of the Grignard reagent. ic.ac.uk
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of C-C bond formation. nih.govnih.govyoutube.com While traditionally employing triarylphosphine ligands, the development of bulky and electron-rich dialkylbiarylphosphine ligands has significantly expanded the scope and efficiency of this reaction. nih.govnih.gov These advanced ligands enable the coupling of challenging substrates like unactivated aryl chlorides and heteroaryl systems. nih.govnih.gov The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the biaryl product. nih.govyoutube.comyoutube.com
Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions
| Reaction Type | Ligand Type | Substrates | Product | Enantiomeric Excess (ee) / Yield | Reference |
| Grignard Addition | Biaryl ligands from 1,2-DACH | Ketones and Grignard reagents | Tertiary alcohols | Up to 95% ee | rsc.orgnih.gov |
| Suzuki Coupling | Dialkylbiarylphosphines | Aryl halides and boronic acids | Biaryls | High yields | nih.govnih.gov |
Organocatalysis Utilizing Aminoalcohol Derivatives (e.g., Thiourea (B124793), DMAP)
In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and derivatives of amino alcohols are frequently employed as catalysts.
Thiourea-based organocatalysts, often incorporating a chiral amino alcohol scaffold, have proven to be highly effective. nih.govnih.govjst.go.jprsc.org These bifunctional catalysts can activate both the electrophile (via hydrogen bonding from the thiourea moiety) and the nucleophile (via the basic amino group). nih.govjst.go.jp This dual activation has been successfully applied to a variety of asymmetric transformations, including Mannich reactions, affording products with excellent yields and stereoselectivities. nih.govnih.gov
4-(Dimethylamino)pyridine (DMAP) and its derivatives are another important class of organocatalysts. researchgate.net While not directly derived from this compound in the provided context, the principle of using chiral amines as nucleophilic catalysts is relevant. Chiral DMAP analogs, for instance, have been synthesized and evaluated for their catalytic effectiveness in various reactions. researchgate.net
Biocatalytic Transformations (e.g., Alcohol Dehydrogenases, Transaminases)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) and transaminases (TAs) are particularly relevant to the synthesis and transformation of chiral amino alcohols.
Alcohol dehydrogenases are capable of the stereoselective reduction of prochiral ketones to chiral alcohols. nih.govwisdomlib.org For example, the precursor ketone, 4-(4-(dimethylamino)phenyl)butan-2-one, can be a substrate for ADHs to produce the chiral alcohol this compound with high enantiopurity. Various ADHs, including those from Lactobacillus kefir, have been characterized and utilized for the asymmetric reduction of a broad range of ketones. nih.gov
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, providing a direct route to chiral amines. nih.govillinois.edutdx.cat This technology is crucial for the synthesis of enantiomerically pure amino alcohols. nih.govresearchgate.net The development of both (R)- and (S)-selective ω-transaminases has greatly expanded the scope of this method, allowing for the synthesis of both enantiomers of a target chiral amine with high optical purity. illinois.edu
Strategies for Catalyst Immobilization and Heterogenization
To enhance the practical utility of catalysts, particularly in industrial settings, strategies for their immobilization and heterogenization are crucial. These approaches facilitate catalyst recovery and reuse, reducing costs and environmental impact.
Chiral amino alcohol ligands have been successfully anchored to solid supports, such as polystyrene resins. nih.gov These polymer-supported ligands have demonstrated high catalytic activity in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov Another promising approach involves the immobilization of catalysts onto nanomaterials. For example, a chiral amino alcohol-based catalyst was immobilized on superparamagnetic core-shell magnetite-silica nanoparticles for use in asymmetric transfer hydrogenation. nih.gov While the catalytic efficiency was moderate, the nanocatalyst could be easily recovered and reused over multiple cycles without a significant loss of activity. nih.gov
The development of such recyclable catalytic systems is an active area of research, aiming to bridge the gap between homogeneous and heterogeneous catalysis by combining the high activity and selectivity of the former with the practical advantages of the latter.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 4 Dimethylamino Phenyl Butan 2 Ol
Structural Modifications for Tuning Electronic and Steric Properties
The ability to modulate the electronic and steric characteristics of 4-[4-(dimethylamino)phenyl]butan-2-ol is crucial for tailoring its reactivity and potential applications. Key modifications often focus on the dimethylamino group, the phenyl ring, and the butane (B89635) chain.
The electronic properties of the phenyl ring are significantly influenced by the nature of its substituents. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting the reactivity of the entire molecule. For instance, the dimethylamino group at the para position makes the phenyl ring electron-rich.
Steric hindrance is another critical factor that can be adjusted through structural modifications. The bulkiness of substituents on the phenyl ring or the butane chain can influence the accessibility of reactive sites within the molecule. For example, a study on the synthesis of manganese-based cubane-type structures demonstrated how the steric bulk of different alcohols (isopropanol, ethanol (B145695), and methanol) could dictate the final molecular assembly. mdpi.com The use of bulkier alcohols led to the formation of simpler dimeric structures, whereas less bulky alcohols facilitated the assembly of more complex cubane (B1203433) structures. mdpi.com This principle of steric control is directly applicable to the design of derivatives of this compound, where the size of substituents can be strategically employed to direct reaction outcomes.
Preparation of Related Aminoalcohols with Varied Substitution Patterns on the Phenyl Ring or Butane Chain
The synthesis of aminoalcohols related to this compound, with diverse substitution patterns, has been an area of active research. These efforts have expanded the library of available building blocks for various synthetic applications.
A notable example is the rapid and highly stereoselective synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks. nih.gov This method utilizes a three-component oxyhomologation reaction followed by a two-component reducing system to produce a range of N1-substituted derivatives. nih.gov The process starts from N,N-dibenzyl-L-phenylalaninal and demonstrates high diastereoselectivity, yielding the desired anti-diastereomer in significant yields. nih.gov
The following table details the synthesis of several N-substituted anti-(2S,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutanamide derivatives, which are precursors to the target aminoalcohols. nih.gov
| Compound | Amine Component | Yield (%) |
| 2a | Isobutylamine | 92 |
| 2b | n-Butylamine | 91 |
Further modifications can be made to the butane chain. For example, 2-methyl-4-phenyl-2-butanol (B93477) can be synthesized by reacting phenylethyl magnesium chloride with acetone (B3395972). chemicalbook.com Another related compound, 4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol, has also been synthesized and characterized. nih.gov
The preparation of these varied aminoalcohols often involves well-established organic reactions. For instance, the synthesis of 2-methyl-4-phenylbutan-2-ol involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. chemicalbook.com
Derivatization for Intermediates in Complex Molecule Synthesis (excluding therapeutic uses)
Derivatives of this compound and its analogues serve as crucial intermediates in the synthesis of more complex molecular architectures. Their functional groups—the hydroxyl and amino moieties—provide convenient handles for further chemical transformations.
One significant application of these aminoalcohols is in the construction of heterocyclic compounds. For example, 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones have been developed as novel building blocks for the synthesis of conjugated 4-pyrone derivatives. mdpi.comnih.gov These pyranones are highly reactive and can undergo various transformations, including 1,6-conjugate addition/elimination and 1,3-dipolar cycloaddition/elimination, to yield a variety of substituted pyrones. mdpi.comnih.gov
The synthesis of (R)-4-hydroxy-4-phenylbutan-2-one through a solvent-free, organocatalyzed aldol (B89426) reaction between acetone and benzaldehyde (B42025) highlights the utility of related keto-alcohols as synthetic intermediates. researchgate.net This reaction can be scaled up to produce significant quantities of the product with high enantioselectivity. researchgate.net
The table below provides examples of complex molecules synthesized using derivatives of the core structure.
| Intermediate | Reaction Type | Product Class |
| 2-(2-(Dimethylamino)vinyl)-4-pyrones | Enamination, Cycloaddition | Conjugated 4-pyrones |
| Acetone and Benzaldehyde | Aldol Condensation | (R)-4-hydroxy-4-phenylbutan-2-one |
Exploration of Novel Reaction Pathways for Derivative Construction
The quest for more efficient and versatile synthetic methods has led to the exploration of novel reaction pathways for constructing derivatives of this compound. These new strategies often aim to improve reaction conditions, increase yields, and enhance stereoselectivity.
A straightforward approach for the construction of conjugated pyrans involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). dntb.gov.ua This method provides a convenient route to 2-(2-(dimethylamino)vinyl)-4-pyrones, which are versatile intermediates. dntb.gov.ua
Another innovative method is the use of a two-step protocol to transform N,N-dibenzyl-L-phenylalaninal into N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. nih.gov This process is completely diastereoselective and avoids the common intermediate, an L-Phe-derived epoxide, making it a more rapid and efficient route to these valuable building blocks. nih.gov
The aldol condensation reaction has also been employed in novel ways. For example, the reaction between [2-(O=CH)C6H4]SnPh2Cl and acetone yielded a novel organotin(IV) derivative, [2-{CH3C(=O)CH2(OH)CH}C6H4]SnPh2Cl, showcasing the formation of a new C-C bond and a β-hydroxy carbonyl derivative. mdpi.com
These examples underscore the continuous efforts to develop new and improved synthetic methodologies for creating a diverse range of molecules based on the this compound framework.
Conclusion and Future Research Directions
Synthesis and Stereochemical Control Achievements for 4-[4-(Dimethylamino)phenyl]butan-2-ol
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure lends itself to several established synthetic strategies. The synthesis would involve the formation of a carbon-carbon bond to construct the butanol chain and the introduction of the hydroxyl and amino functionalities at specific positions.
A plausible retrosynthetic analysis suggests that the molecule could be assembled from precursors such as 4-(dimethylamino)benzaldehyde (B131446) and a three-carbon nucleophile. For instance, a Grignard reaction between 4-(dimethylamino)phenylmagnesium bromide and propylene (B89431) oxide would yield the desired carbon skeleton. Another approach could involve the Friedel-Crafts acylation of N,N-dimethylaniline with crotonyl chloride, followed by reduction of the resulting ketone.
A significant challenge in the synthesis of this compound is the control of stereochemistry at the C2 chiral center. Achieving high enantioselectivity is crucial for many applications, particularly in pharmacology and catalysis. Modern asymmetric synthesis offers several powerful tools to address this challenge. acs.orgnih.govrsc.org Chiral catalysts, auxiliaries, and reagents can be employed to direct the reaction towards the formation of a single enantiomer. acs.orgresearchgate.net For example, the asymmetric reduction of a precursor ketone, 4-[4-(dimethylamino)phenyl]butan-2-one, using chiral catalysts like those based on ruthenium or rhodium complexes, or enzymatic reductions, could provide enantiomerically pure (R)- or (S)-4-[4-(Dimethylamino)phenyl]butan-2-ol. frontiersin.org
Remaining Challenges and Open Questions in Aminoalcohol Chemistry
Despite significant progress, the broader field of aminoalcohol chemistry faces several persistent challenges. A primary hurdle is the simultaneous achievement of high chemical yield and stereochemical control, especially in complex molecules with multiple functional groups. westlake.edu.cn Many existing methods are substrate-specific or require multi-step synthetic sequences, which can be inefficient and costly, hindering their large-scale application. westlake.edu.cn
Key open questions in the field include:
How can we develop more general and robust catalytic systems that are tolerant of a wide variety of functional groups?
Can we design more atom-economical and environmentally benign synthetic routes that minimize waste and the use of hazardous reagents?
What are the most effective strategies for the stereodivergent synthesis of all possible stereoisomers of a given aminoalcohol?
How can we improve the efficiency of isolating and purifying chiral aminoalcohols, which often involves tedious chromatographic techniques? nih.gov
Addressing these questions will require continued innovation in catalyst design, reaction engineering, and separation science.
Emerging Trends in Synthetic Methodologies and Catalytic Systems
The synthesis of aminoalcohols is being revolutionized by several emerging trends that promise greater efficiency, selectivity, and sustainability. cas.org These advancements are moving away from classical stoichiometric reactions towards more sophisticated catalytic approaches.
| Emerging Methodology | Description | Key Advantages |
| Asymmetric Hydrogenation | The addition of hydrogen across a C=O or C=N double bond using a chiral catalyst to create a stereogenic center. nih.govrsc.org | High enantioselectivity, atom economy. |
| Borrowing Hydrogen / Hydrogen Shuttling | A process where a catalyst "borrows" hydrogen from an alcohol to form a temporary carbonyl intermediate, which then reacts before the hydrogen is returned. rsc.orgrsc.org | Use of alcohols as alkylating agents, reduces waste. |
| Photoredox and Electrocatalysis | The use of light or electricity to generate reactive radical intermediates under mild conditions, enabling novel bond formations. researchgate.netchemrxiv.org | Access to unique reaction pathways, high functional group tolerance. |
| Biocatalysis | The use of enzymes, such as amine dehydrogenases, to catalyze reactions with exceptional selectivity. frontiersin.orgcas.org | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Non-Precious Metal Catalysis | The development of catalysts based on abundant and inexpensive metals like copper, nickel, and chromium. westlake.edu.cnresearchgate.net | Cost-effective, sustainable. |
These cutting-edge methodologies offer powerful new avenues for the synthesis of complex aminoalcohols like this compound.
Opportunities for Advanced Theoretical and Spectroscopic Investigations
Modern computational and spectroscopic techniques provide unprecedented insight into the structure, properties, and reactivity of molecules. For this compound, these tools offer significant opportunities for deeper understanding.
Theoretical Investigations:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's three-dimensional structure, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties. dntb.gov.uaresearchgate.nettsijournals.com This can help in understanding the stability of different conformations and the nature of intramolecular interactions.
Reaction Mechanism Studies: Computational modeling can elucidate the step-by-step mechanism of its synthesis, identifying transition states and intermediates. researchgate.net This knowledge is invaluable for optimizing reaction conditions and catalyst design.
Predicting Properties: Theoretical methods can predict various physicochemical properties, which can guide its application in different fields.
Spectroscopic Investigations:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques can confirm the connectivity of the molecule, while chiral shift reagents can be used to determine enantiomeric purity.
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for unambiguously assigning the absolute configuration of the chiral center. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition, and tandem mass spectrometry can be used to study its fragmentation patterns. nist.gov
A synergistic approach combining theoretical calculations with experimental spectroscopic data will be crucial for a comprehensive characterization of this compound. dntb.gov.uaresearchgate.net
Potential for Innovation in Functional Materials and Chemical Transformations
The unique combination of a hydroxyl group, an amino group, and an aromatic ring in this compound makes it a versatile building block for a wide range of applications.
| Application Area | Potential Role of this compound |
| Asymmetric Catalysis | The amino and alcohol groups can coordinate to metal centers, making it a potential chiral ligand for asymmetric catalysis. nih.govalfa-chemistry.comalfa-chemistry.com |
| Polymer Chemistry | It can serve as a monomer for the synthesis of novel functional polymers, such as biodegradable poly(ester amides) or polyhydroxyurethanes. nih.govrsc.org |
| Functional Materials | The molecule could be incorporated into organic-inorganic hybrid materials for sensing applications or used to create polymers for environmental remediation, such as the adsorption of heavy metals. rsc.orgmdpi.com |
| Pharmaceutical Scaffolds | The aminoalcohol motif is a common feature in many biologically active compounds. This molecule could serve as a starting point or intermediate for the synthesis of new drug candidates. alfa-chemistry.com |
The future exploitation of this compound will depend on the innovative application of its distinct structural features. Its potential as a chiral ligand, a monomer for advanced polymers, and a scaffold in medicinal chemistry highlights the promising research directions that lie ahead.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
